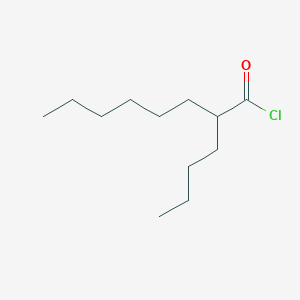

2-Butyloctanoyl chloride

CAS No.: 100246-69-3

Cat. No.: VC7930943

Molecular Formula: C12H23ClO

Molecular Weight: 218.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100246-69-3 |

|---|---|

| Molecular Formula | C12H23ClO |

| Molecular Weight | 218.76 g/mol |

| IUPAC Name | 2-butyloctanoyl chloride |

| Standard InChI | InChI=1S/C12H23ClO/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3 |

| Standard InChI Key | RWUTXZOKQFXNQM-UHFFFAOYSA-N |

| SMILES | CCCCCCC(CCCC)C(=O)Cl |

| Canonical SMILES | CCCCCCC(CCCC)C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Butyloctanoyl chloride (theoretical IUPAC name: 2-butyloctanoyl chloride) is a derivative of 2-butyloctanoic acid, where the hydroxyl group is replaced by a chlorine atom. Its molecular formula is C₁₂H₂₃ClO, with a molar mass of 218.77 g/mol. The compound features a branched alkyl chain, with a butyl group attached to the second carbon of an octanoyl chloride backbone.

Stereochemistry and Isomerism

Synthesis Methods

While no direct synthesis of 2-butyloctanoyl chloride is documented, analogous pathways from 2-butyl-1-octanol and octanoyl chloride provide a framework for its production.

Aldol Condensation and Reduction

A patent outlines a two-step synthesis of 2-butyl-1-octanol:

-

Aldol condensation: n-Hexyl aldehyde undergoes condensation catalyzed by barium hydroxide to form 2-butyl-2-octenal.

-

Reduction: Palladium carbon and sodium borohydride sequentially reduce the enal to 2-butyl-1-octanol .

To produce 2-butyloctanoyl chloride, the alcohol intermediate could be oxidized to 2-butyloctanoic acid (e.g., using Jones reagent) and then treated with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] .

Chlorination of 2-Butyloctanoic Acid

Reaction conditions for analogous acyl chlorides suggest:

Key parameters:

Physical and Chemical Properties

Data extrapolated from octanoyl chloride , 2-methylbutyryl chloride , and 2-butyl-1-octanol :

Reactivity

-

Hydrolysis: Rapidly hydrolyzes in water to 2-butyloctanoic acid and HCl .

-

Nucleophilic Acylation: Reacts with amines (e.g., to form amides) and alcohols (e.g., to form esters) .

Applications in Industry and Research

Surfactant Synthesis

2-Butyloctanoyl chloride could serve as a precursor for alkyl triazole glycosides (ATGs), a class of bio-related surfactants . Reaction with propargyl glycosides via click chemistry might yield ATGs with tailored hydrophobicity.

Pharmaceutical Intermediates

Analogous to octanoyl chloride’s use in prodrug synthesis , this compound could acylate hydroxyl or amino groups in drug molecules to enhance lipophilicity.

Fragrance and Flavor Chemistry

Branched acyl chlorides are intermediates in ester synthesis for fruity or floral notes . For example, reaction with geraniol may yield geranyl 2-butyloctanoate.

Regulatory and Environmental Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume